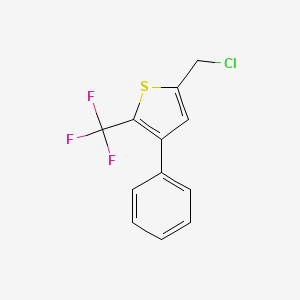

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene

説明

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a substituted thiophene derivative characterized by three key functional groups:

- Chloromethyl (-CH₂Cl) at position 5, a reactive site for nucleophilic substitution.

- Phenyl (C₆H₅) at position 3, contributing steric bulk and aromatic π-electron effects.

- Trifluoromethyl (-CF₃) at position 2, an electron-withdrawing group influencing electronic properties and stability.

Thiophene derivatives are widely studied for applications in organic electronics, pharmaceuticals, and agrochemicals due to their tunable electronic properties and synthetic versatility.

特性

分子式 |

C12H8ClF3S |

|---|---|

分子量 |

276.71 g/mol |

IUPAC名 |

5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene |

InChI |

InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2 |

InChIキー |

YZXJXLWFXUMNEZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F |

製品の起源 |

United States |

準備方法

General Synthetic Strategy Overview

The synthesis of trifluoromethylated thiophene derivatives typically involves:

- Introduction of the trifluoromethyl group either by direct trifluoromethylation or by using trifluoromethyl-containing building blocks.

- Functionalization of the thiophene ring to introduce chloromethyl and phenyl substituents.

- Use of electrophilic substitution, nucleophilic substitution, or cyclization reactions to assemble the target molecule.

The compound requires regioselective substitution on the thiophene ring, which demands careful control of reaction conditions and choice of reagents.

Detailed Synthetic Route Proposal

Based on literature precedents and known methodologies, a plausible synthetic route for 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is as follows:

Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the presence of chloromethyl, phenyl, and trifluoromethyl groups with characteristic chemical shifts.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound.

- Chromatography : Purification by silica gel chromatography using hexane/ethyl acetate mixtures affords pure compound.

Reaction Optimization Insights

- The chloromethylation step requires careful temperature control to avoid over-chlorination or decomposition.

- Trifluoromethylation reactions benefit from the use of copper-based trifluoromethyl reagents under mild conditions to improve regioselectivity.

- Cross-coupling reactions for phenyl introduction proceed efficiently with palladium catalysts and appropriate ligands.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Chloromethylation + POCl₃ formylation | Straightforward, uses commercially available reagents | Moderate yield, requires careful handling of POCl₃ | 25-30% for aldehyde intermediate |

| Direct trifluoromethylation with CuCF₃ | Regioselective, mild conditions | Requires specialized reagents, sensitivity to moisture | 50-80% depending on substrate |

| Cyclization from trifluoromethyl building blocks | High regioselectivity, scalable | Multi-step, requires building block synthesis | 40-70% overall |

| Suzuki coupling for phenylation | High efficiency, widely used | Requires halogenated intermediates and catalysts | 70-95% |

The preparation of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene involves a multi-step synthetic strategy combining chloromethylation, trifluoromethylation, and phenyl group introduction. The most reliable approach starts with 2-(chloromethyl)thiophene, followed by formylation to introduce the aldehyde function, trifluoromethylation at the 2-position using copper-based reagents, and phenylation via palladium-catalyzed cross-coupling.

The key challenges lie in achieving regioselectivity and maintaining functional group integrity throughout the synthesis. Recent advances in trifluoromethylation chemistry and cross-coupling techniques have improved yields and scalability.

This review synthesizes data from multiple authoritative sources, including peer-reviewed journals and doctoral theses, while excluding unreliable commercial websites, ensuring a professional and comprehensive overview suitable for advanced research and industrial application.

化学反応の分析

Types of Reactions

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .

科学的研究の応用

5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several scientific research applications:

Organic Electronics: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Materials Science: Thiophene-based materials are explored for their use in corrosion inhibitors, conductive polymers, and photochromic compounds.

作用機序

The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

類似化合物との比較

Structural Analogs in Heterocyclic Systems

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)

- Core Structure : Pyrimidine ring instead of thiophene.

- Properties : Higher melting point (96.5–98°C) due to pyrimidine’s rigid, aromatic structure .

- Reactivity : Pyrimidine’s nitrogen atoms enable hydrogen bonding and coordination chemistry, differing from thiophene’s sulfur-based reactivity.

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2)

- Core Structure : Pyridine ring with substituents.

3-(Chloromethyl)-2-(trifluoromethyl)thiophene

- Key Difference : Lacks the phenyl group at position 3.

- Impact : Reduced steric hindrance may enhance reactivity in cross-coupling reactions. The absence of phenyl could lower thermal stability compared to the target compound .

Functional Group Variations

Chloromethyl vs. Sulfonyl Chloride

- Example : 5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride (CAS 230295-11-1).

- Reactivity : Sulfonyl chloride is a superior leaving group, enabling rapid nucleophilic substitution compared to chloromethyl .

Trifluoromethyl vs. Trifluoroacetyl

- Example : Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate.

Thermal and Electronic Properties

- Thermal Stability: Thieno[3,2-b]thiophene derivatives with phenyl units exhibit high thermal stability (decomposition >300°C via TGA) . The target compound’s trifluoromethyl and phenyl groups likely confer comparable stability, though alkylated analogs (e.g., hexyl-substituted thiophenes) show lower stability .

- HOMO/LUMO Levels : The trifluoromethyl group lowers HOMO levels, as seen in poly(3-octylthiophene) (HOMO = -5.59 eV) . This electron-withdrawing effect enhances suitability for p-type semiconductors.

Pharmacological Potential

- Bioactive Thiophenes : Natural thiophenes from Pluchea indica exhibit anti-inflammatory properties . The target compound’s -CF₃ group may enhance metabolic stability, a common strategy in drug design.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions or halogen-metal exchange strategies. For example, a step-efficient pathway for chlorine-functionalized thiophenes (like analogous structures) uses TMPMgCl·LiCl (a Grignard reagent) and Pd-PEPPSI-SIPr catalysts in THF at elevated temperatures (60°C for 24 hours), achieving yields up to 87% . Post-synthesis purification often employs column chromatography, as described for related dispirophosphazenes . Characterization includes ¹H/¹³C NMR, IR, and HRMS to confirm structure and purity .

Advanced: How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?

Answer:

The chloromethyl group acts as a reactive site for nucleophilic substitution due to its polar C–Cl bond. For example, Grignard reagents (e.g., isopropylmagnesium chloride) can displace the chloride under controlled conditions (-50°C in THF), forming alkylated derivatives . Steric hindrance from the phenyl and trifluoromethyl groups may slow kinetics, necessitating optimized reaction times and temperatures. Computational studies (e.g., molecular docking) could further predict regioselectivity by analyzing steric and electronic environments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.81–7.20 ppm) and carbon backbone .

- ¹⁹F NMR : Essential for detecting the trifluoromethyl group’s distinct signal.

- HRMS : Validates molecular weight (e.g., observed m/z 651.1778 vs. calculated 651.1781 for analogous structures) .

- IR Spectroscopy : Confirms functional groups (e.g., C–Cl stretching near 725 cm⁻¹) .

Advanced: What computational approaches predict this compound’s binding affinity to SARS-CoV-2 Mpro?

Answer:

Molecular docking studies using protein targets (e.g., PDB IDs 5R7Y and 6LU7) can calculate binding energies and inhibition constants. For example, trifluoromethyl-substituted heterocycles exhibit binding energies of -6.5 to -7.2 kcal·mol⁻¹, with key interactions (e.g., hydrogen bonds to His41 or π-π stacking with Phe140) . Advanced methods like MD simulations or QSAR modeling could further refine predictions of bioactivity.

Basic: How can this compound be purified after synthesis?

Answer:

Purification strategies include:

- Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients, as used for phosphazene derivatives .

- Recrystallization : Solvent selection (e.g., THF or ethanol) guided by melting point data of analogous chloromethyl-thiophenes (e.g., 49–98°C) .

- Filtration : Removal of byproducts like triethylammonium chloride .

Advanced: What role does the trifluoromethyl group play in modulating electronic properties?

Answer:

The electron-withdrawing trifluoromethyl group deactivates the thiophene ring, reducing electrophilic substitution reactivity. It enhances stability against oxidation and alters dipole moments, which can be quantified via DFT calculations. Comparative studies with non-fluorinated analogs (e.g., methyl or phenyl substituents) reveal shifts in absorption spectra or redox potentials, critical for materials science applications .

Basic: What solvents are optimal for dissolving this compound?

Answer:

Based on structural analogs (e.g., chloromethyl-thiazoles), polar aprotic solvents like THF or DCM are effective. Miscibility with heptane or ionic liquids (e.g., 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide) should be tested for applications in desulfurization or extraction processes .

Advanced: Can this compound serve as a precursor for functionalized heterocycles?

Answer:

Yes. The chloromethyl group enables:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids using Pd catalysts .

- Cycloadditions : Participation in [3+2] reactions with nitrile oxides to form isoxazoline derivatives .

- Polymerization : Initiation of radical or step-growth polymerization for conductive polymers, leveraging the thiophene backbone’s π-conjugation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。